molecular formula C23H23ClN2O6S B11631696 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,4-dimethoxyphenyl)acetamide

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11631696
M. Wt: 491.0 g/mol
InChI Key: SDLXAQPZYCUQRP-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzenesulfonamido group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the chlorophenyl and dimethoxyphenyl intermediates, followed by their coupling with the methoxybenzenesulfonamido group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,4-dimethoxyphenyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include:

    2-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the methoxybenzenesulfonamido and dimethoxyphenyl groups.

    N-(4-Chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea: Contains similar functional groups but differs in the overall structure and properties.

Properties

Molecular Formula

C23H23ClN2O6S

Molecular Weight

491.0 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O6S/c1-30-18-8-11-20(12-9-18)33(28,29)26(17-6-4-16(24)5-7-17)15-23(27)25-21-13-10-19(31-2)14-22(21)32-3/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

SDLXAQPZYCUQRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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